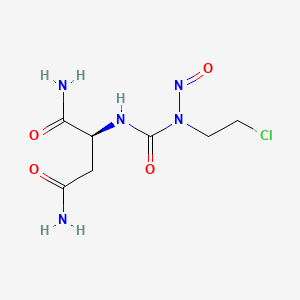

N-Chloroethylnitrosourea asparaginamide

Description

Properties

CAS No. |

81965-31-3 |

|---|---|

Molecular Formula |

C7H12ClN5O4 |

Molecular Weight |

265.65 g/mol |

IUPAC Name |

(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]butanediamide |

InChI |

InChI=1S/C7H12ClN5O4/c8-1-2-13(12-17)7(16)11-4(6(10)15)3-5(9)14/h4H,1-3H2,(H2,9,14)(H2,10,15)(H,11,16)/t4-/m0/s1 |

InChI Key |

PTNPUCCEFVDWCK-BYPYZUCNSA-N |

SMILES |

C(CCl)N(C(=O)NC(CC(=O)N)C(=O)N)N=O |

Isomeric SMILES |

C(CCl)N(C(=O)N[C@@H](CC(=O)N)C(=O)N)N=O |

Canonical SMILES |

C(CCl)N(C(=O)NC(CC(=O)N)C(=O)N)N=O |

Synonyms |

AspCNU N-chloroethylnitrosourea asparaginamide N-chloroethylnitrosourea-L-asparaginamide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Chloroethylnitrosourea Asparaginamide

General Synthetic Routes for Chloroethylnitrosourea Derivatives

The synthesis of chloroethylnitrosourea compounds typically follows a well-defined pathway that involves the formation of a urea (B33335) intermediate, followed by a critical nitrosation step. A common approach begins with the reaction of 2-chloroethylamine or its hydrochloride salt with an isocyanate. To avoid the use of hazardous phosgene, alternative reagents such as 1,1'-carbonyldiimidazole or triphosgene can be employed to generate a urea precursor. google.com

The subsequent and crucial step is the nitrosation of the urea intermediate to introduce the N-nitroso group. This reaction is generally carried out using nitrosating agents like sodium nitrite in the presence of an acid, such as sulfuric, formic, or acetic acid. google.com The reaction conditions, including temperature and solvent, are carefully controlled, often conducted at low temperatures (e.g., -5°C to 10°C) to manage the reactivity of the nitrosating species. google.com Dichloromethane and water are frequently used as solvents in a two-phase system for this transformation. google.com

An alternative strategy for the synthesis of more complex chloroethylnitrosoureas involves the use of active carbamates. For instance, N-(2-chloroethyl)-N'-2-(O6-benzyl-9-guanine)ethyl-urea has been synthesized by treating an amino-functionalized precursor with 2-chloroethyl isocyanate. nih.gov The final nitrosation of this urea derivative was achieved using nitrosonium tetrafluoroborate. nih.gov

These general synthetic principles provide a foundational framework for the targeted synthesis of N-Chloroethylnitrosourea asparaginamide (B7840484).

Asparaginamide Moiety Integration in Nitrosourea (B86855) Synthesis

The integration of an asparaginamide moiety into the chloroethylnitrosourea scaffold requires a strategy that couples the amino acid derivative to the core structure. Drawing from methodologies for synthesizing N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives of amino acids and peptides, a plausible route for N-Chloroethylnitrosourea asparaginamide can be devised.

A general method for creating such conjugates involves the reaction of an N-protected amino acid with 2-chloroethylamine to form an amide linkage. Following the removal of the protecting group, the resulting amino acid amide is condensed with an active (2-chloroethyl)nitrosocarbamate to yield the final N-[(2-chloroethyl)nitrosocarbamoyl]amino acid (2-chloroethyl)amide. Another approach involves the acylation of peptides with active esters of N-(2-chloroethyl)-N-nitrosocarbamic acid to form N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives.

For the specific synthesis of this compound, asparagine would first be converted to its amide derivative, asparaginamide. This can be achieved through standard peptide coupling reactions. The resulting asparaginamide, possessing a free amino group, can then be reacted with a suitable 2-chloroethylnitrosourea precursor.

A potential synthetic pathway is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | N-protected Asparagine | Amine source (e.g., ammonia), coupling agent (e.g., DCC/HOBt) | N-protected Asparaginamide |

| 2 | N-protected Asparaginamide | Deprotection agent (e.g., TFA for Boc group) | Asparaginamide |

| 3 | Asparaginamide | 2-Chloroethyl isocyanate | N-(2-Chloroethyl)ureido-asparaginamide |

| 4 | N-(2-Chloroethyl)ureido-asparaginamide | Nitrosating agent (e.g., NaNO2/acid) | This compound |

Radiosynthesis Approaches for Labeled Analogs

The development of radiolabeled analogs of this compound is essential for studying its pharmacokinetic and pharmacodynamic properties using techniques like Positron Emission Tomography (PET). Several strategies for incorporating positron-emitting radionuclides can be considered based on established methods for labeling similar molecules.

One common approach involves the introduction of Carbon-11 (¹¹C), a positron emitter with a short half-life. The synthesis of "no-carrier-added" ¹¹C-labeled nitrosoureas has been reported, which could be adapted for the target molecule. acs.org Another possibility is the use of Fluorine-18 (¹⁸F), which has a longer half-life, facilitating longer imaging studies. The radiosynthesis of an ¹⁸F-labeled amino acid derivative has been achieved via nucleophilic substitution of a corresponding benzylic bromide precursor. nih.gov

For labeling with metallic radionuclides, such as Gallium-68 (⁶⁸Ga), derivatives of the target molecule would need to be synthesized with a suitable chelator, such as DOTA or DO3A. Amino acid derivatives of these chelators have been successfully labeled with ⁶⁸Ga with high efficiency. nih.gov

Finally, labeling with beta-emitters like Carbon-14 (¹⁴C) can be valuable for in vitro studies and autoradiography. The synthesis of a nitrosourea derivative radiolabeled with ¹⁴C in the alkylating moiety has been described and could serve as a template for labeling this compound. acs.org

| Radionuclide | Labeling Precursor/Method | Potential Application |

| ¹¹C | ¹¹C-phosgene or ¹¹C-isocyanate | PET Imaging |

| ¹⁸F | ¹⁸F-fluoroethyl tosylate | PET Imaging |

| ⁶⁸Ga | Asparaginamide-chelator conjugate | PET Imaging |

| ¹⁴C | ¹⁴C-2-chloroethylamine | In vitro assays, autoradiography |

Purification and Characterization Techniques for Synthetic Intermediates

The successful synthesis of this compound relies on the effective purification and thorough characterization of all synthetic intermediates. Given the nature of nitrosourea compounds, a combination of chromatographic and spectroscopic techniques is typically employed.

Purification Techniques:

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of nitrosourea derivatives. acs.orgtandfonline.com Both analytical and preparative HPLC methods are crucial for isolating the desired products from reaction mixtures and ensuring their purity. acs.org Other standard purification methods in organic chemistry, such as filtration, crystallization, recrystallization, and liquid-liquid extraction, are also utilized to remove impurities. wikipedia.orgemu.edu.tr

Characterization Techniques:

A suite of spectroscopic methods is used to confirm the structure and identity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of the intermediates and the final product. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the urea and nitroso moieties. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds. nih.gov

Elemental Analysis (CHN Analysis): This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to verify the empirical formula of the pure compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used for the quantitative analysis of nitrosoureas. tandfonline.com

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment |

| Crystallization/Recrystallization | Purification of solid compounds |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation |

| Infrared (IR) Spectroscopy | Functional group identification |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight and formula confirmation |

| Elemental Analysis | Empirical formula verification |

Molecular and Cellular Mechanisms of Action of N Chloroethylnitrosourea Asparaginamide

DNA Alkylation and Cross-Linking Dynamics

The primary mechanism of action for chloroethylnitrosoureas is the induction of DNA damage through alkylation. These compounds spontaneously decompose under physiological conditions to generate reactive electrophilic species. One of these, a chloroethyldiazonium hydroxide (B78521) entity, is responsible for transferring a 2-chloroethyl group to nucleophilic sites on DNA bases. oncohemakey.commdpi.com This initial alkylation event sets the stage for the formation of highly cytotoxic DNA cross-links.

Specific DNA Adduct Formation

The initial interaction of CNUs with DNA results in the formation of several monofunctional adducts. The most critical of these for subsequent cytotoxicity is the alkylation at the O⁶ position of guanine (B1146940), forming O⁶-(2-chloroethyl)deoxyguanosine. acs.orgnih.govoup.com Other adducts are also formed, including at the N7 position of guanine and with other DNA bases. acs.orgnih.gov These initial lesions can disrupt normal DNA function, but their primary significance lies in their role as precursors to cross-links. nih.govaacrjournals.org

The table below summarizes the key monofunctional DNA adducts formed by chloroethylnitrosoureas.

| Adduct Name | Site of Alkylation | Significance |

| O⁶-(2-chloroethyl)deoxyguanosine | O⁶ position of Guanine | Precursor to cytotoxic interstrand cross-links acs.orgoup.com |

| N⁷-(2-chloroethyl)deoxyguanosine | N⁷ position of Guanine | Common monofunctional adduct acs.orgnih.gov |

| N⁷-(2-hydroxyethyl)deoxyguanosine | N⁷ position of Guanine | A stable monofunctional adduct acs.org |

| 1-(deoxycytid-3-yl)-2-(deoxyguanosin-1-yl)ethane | N3 of Cytosine, N1 of Guanine | A type of bifunctional adduct acs.orgnih.gov |

Interstrand and Intrastrand Cross-Link Induction

The formation of DNA cross-links is a delayed, two-step process and is considered the principal lethal lesion induced by CNUs. nih.govaacrjournals.orgnih.gov

Step 1: Monoadduct Formation: As described above, a chloroethyl group is attached to a DNA base, most significantly the O⁶ position of guanine. nih.gov

Step 2: Cross-Link Formation: The initial O⁶-chloroethylguanine adduct is chemically unstable. It undergoes an intramolecular rearrangement where the chloroethyl group cyclizes, forming an O⁶,7-ethanoguanine intermediate. This reactive intermediate then covalently bonds with the N³ position of a cytosine residue on the opposite DNA strand. aacrjournals.orgresearchgate.net This creates a highly stable and cytotoxic G-C interstrand cross-link (ICL), which physically prevents the separation of the DNA strands. nih.govresearchgate.net

This delayed reaction, occurring over several hours, is a hallmark of CNU activity. nih.govaacrjournals.org In addition to interstrand cross-links between opposite DNA strands, these agents can also induce intrastrand cross-links (between bases on the same strand) and DNA-protein cross-links. nih.govnih.gov DNA-protein cross-links form more rapidly than interstrand cross-links, possibly because the chloroethyl group can react with protein sulfhydryl or amino groups, which then rapidly react with DNA. nih.gov

| Type of Cross-Link | Description | Cytotoxic Impact |

| Interstrand Cross-Link (ICL) | Covalent bond between bases on opposite DNA strands (e.g., Guanine-Cytosine). aacrjournals.org | High; physically blocks DNA replication and transcription. nih.govresearchgate.net |

| Intrastrand Cross-Link | Covalent bond between two bases on the same DNA strand. nih.gov | Moderate; can distort DNA helix and interfere with processing. |

| DNA-Protein Cross-Link | Covalent bond between DNA and a nearby protein. nih.gov | Contributes to overall cytotoxicity. |

Interference with DNA Replication and Transcription Processes

The formation of interstrand cross-links is profoundly disruptive to cellular function. These covalent lesions are a major physical impediment to the enzymes that unwind and read the DNA template. Consequently, ICLs effectively block DNA replication and transcription. nih.govresearchgate.net The inability of the cell to separate its DNA strands prevents the progression of replication forks, leading to an arrest of the cell cycle, particularly in the S phase. nih.gov This halt in DNA synthesis is a direct trigger for programmed cell death (apoptosis). nih.gov Similarly, the blockage of transcription prevents the synthesis of messenger RNA from gene templates, shutting down the production of essential proteins and further contributing to cell death.

Protein Carbamoylation and Enzymatic Inhibition

Glutathione (B108866) Reductase Interaction and Functional Modulation

One of the most significant targets of CNU-induced carbamoylation is glutathione reductase. nih.govnih.gov This essential enzyme is responsible for maintaining a high intracellular concentration of reduced glutathione (GSH) by catalyzing the reduction of glutathione disulfide (GSSG). mdpi.com Carbamoylation by the isocyanate moiety of CNUs leads to the irreversible inactivation of glutathione reductase. nih.govnih.gov

The inhibition of this enzyme has several important consequences:

Depletion of Reduced Glutathione (GSH): Inactivation of glutathione reductase disrupts the GSH redox cycle, leading to a decrease in cellular GSH levels. nih.gov

Increased Oxidative Stress: GSH is a primary cellular antioxidant. Its depletion leaves the cell vulnerable to damage from reactive oxygen species.

Impaired Detoxification: GSH is used by glutathione S-transferases to conjugate and detoxify harmful substances. Lower GSH levels can impair this detoxification pathway. wuxiapptec.com

By destroying glutathione reductase, CNUs create a window of vulnerability for all GSH-dependent cellular processes. nih.gov

Impact on DNA Repair Enzymes

The efficacy of CNUs is significantly modulated by cellular DNA repair mechanisms. The carbamoylating and alkylating activities of these compounds can both impact DNA repair enzymes.

The most critical enzyme in the context of CNU resistance is O⁶-alkylguanine-DNA alkyltransferase (AGT) , also known as O⁶-methylguanine-DNA methyltransferase (MGMT). oup.comnih.gov AGT is a "suicide enzyme" that directly repairs the initial O⁶-chloroethylguanine adduct by transferring the chloroethyl group to one of its own cysteine residues. nih.govnih.gov This action prevents the formation of the lethal interstrand cross-link. nih.govnih.gov High levels of AGT activity in tumor cells are a major mechanism of resistance to CNU therapy. nih.govnih.gov

Furthermore, the carbamoylating activity of some CNUs has been shown to inhibit other DNA repair pathways. Evidence suggests that carbamoylation can interfere with nucleotide excision repair (NER), a process that removes bulky DNA lesions. nih.govnih.gov By inhibiting enzymes involved in these repair pathways, CNUs can potentiate their own DNA-damaging effects.

| Enzyme | Role in Relation to CNUs | Consequence of Interaction |

| Glutathione Reductase | Target of carbamoylation by CNU-derived isocyanates. nih.gov | Inactivation leads to GSH depletion and increased oxidative stress. nih.gov |

| O⁶-Alkylguanine-DNA Alkyltransferase (AGT/MGMT) | Repairs the precursor O⁶-chloroethylguanine monoadduct. nih.govoup.com | Removes the lesion, preventing cross-linking and conferring drug resistance. nih.gov |

| Nucleotide Excision Repair (NER) Enzymes | Potentially involved in repairing CNU-induced DNA damage. | Inhibition by carbamoylation may enhance CNU cytotoxicity. nih.govnih.gov |

Cellular Pathways Leading to Cytotoxicity and Apoptosis Induction

The primary mechanism by which N-Chloroethylnitrosourea asparaginamide (B7840484) is understood to exert its cytotoxic effects is through the alkylation of DNA, a hallmark of chloroethylnitrosoureas. Upon entering a cell, the molecule is believed to undergo spontaneous, non-enzymatic decomposition. This breakdown generates two highly reactive intermediates: a 2-chloroethyl diazonium ion and an isocyanate.

The 2-chloroethyl diazonium ion is a potent electrophile that covalently attaches an alkyl group to nucleophilic sites on DNA bases. A critical reaction occurs at the O6 position of guanine, forming an O6-chloroethylguanine adduct. This initial lesion can then undergo an intramolecular rearrangement to form a more stable cyclic ethanoguanine adduct. Subsequently, this intermediate can react with the N3 position of a cytosine on the complementary DNA strand, resulting in the formation of a G-C interstrand cross-link. nih.gov These interstrand cross-links are highly cytotoxic lesions as they physically prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription. nih.gov The inability of the cell to replicate its DNA or synthesize necessary proteins ultimately triggers cell cycle arrest and programmed cell death, or apoptosis.

The induction of apoptosis by DNA damage from agents like N-Chloroethylnitrosourea asparaginamide typically involves the activation of complex signaling pathways. The presence of DNA cross-links is recognized by the cell's DNA damage response (DDR) machinery. This can lead to the activation of the tumor suppressor protein p53. nih.gov Activated p53 can transcriptionally upregulate pro-apoptotic proteins, such as Bax and Puma, which in turn promote the release of cytochrome c from the mitochondria. This event initiates a cascade of enzymatic reactions involving caspases, which are the key executioners of apoptosis. nih.gov Specifically, the activation of initiator caspases (e.g., caspase-9) leads to the activation of executioner caspases (e.g., caspase-3), which then cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov

The asparaginamide portion of the molecule may also contribute to its cytotoxicity. Some cancer cells, particularly certain types of leukemia, have a high demand for the amino acid asparagine and have low levels of asparagine synthetase, the enzyme required to produce it. The presence of an asparagine-like moiety could potentially influence the compound's transport into cells via amino acid transporters. Furthermore, if the asparaginamide part is cleaved by cellular enzymes like asparaginase (B612624), it could lead to localized depletion of asparagine, further stressing the cancer cells and enhancing the cytotoxic effect. L-asparaginase, as a standalone therapy, is known to induce apoptosis in susceptible cancer cells by causing a deficiency in asparagine.

Interactive Table: Key Cellular Events in this compound-Induced Cytotoxicity

| Cellular Event | Description | Key Molecular Players | Consequence |

| DNA Alkylation | Covalent attachment of a chloroethyl group to DNA bases. | 2-chloroethyl diazonium ion | Formation of DNA adducts, primarily O6-chloroethylguanine. |

| Interstrand Cross-linking | Formation of a covalent bond between the two strands of DNA. | O6-chloroethylguanine, Cytosine | Blocks DNA replication and transcription. |

| DNA Damage Response | Cellular recognition of DNA lesions. | ATM, ATR, p53 | Activation of cell cycle checkpoints and apoptosis pathways. |

| Apoptosis Induction | Programmed cell death. | Caspase-9, Caspase-3, Bax, Puma | Elimination of the damaged cell. |

| Potential Amino Acid Depletion | Reduction in the availability of asparagine. | Asparaginase (hypothetical) | Enhanced cellular stress and apoptosis. |

Role of the Blood-Brain Barrier Permeability in Central Nervous System Contexts

A significant challenge in the treatment of central nervous system (CNS) malignancies, such as glioblastoma, is the presence of the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.

Chloroethylnitrosoureas as a class are renowned for their ability to cross the blood-brain barrier, which is a primary reason for their use in the treatment of brain tumors. This permeability is attributed to their high lipophilicity, or ability to dissolve in fats, lipids, and non-polar solvents. The lipophilic nature allows these compounds to diffuse across the lipid-rich cell membranes of the endothelial cells that form the BBB.

Given its structural similarity to other CENUs, This compound is also expected to be sufficiently lipophilic to penetrate the CNS. The addition of the asparaginamide moiety, while increasing polarity compared to a simple alkyl group, may not be substantial enough to completely hinder its passage. In fact, the presence of the amino acid amide could potentially allow the compound to be recognized and transported by specific amino acid transporters that are present on the BBB, although this is speculative without direct experimental evidence.

The ability to cross the BBB is of paramount importance for the efficacy of a drug intended for CNS tumors. Once in the brain, this compound can exert its cytotoxic effects on the tumor cells through the mechanisms described above. The development of nitrosoureas with amino acid carriers has been an area of interest in medicinal chemistry with the aim of improving tumor selectivity and transport across the BBB.

Interactive Table: Factors Influencing CNS Penetration of this compound

| Feature | Role in BBB Permeability | Rationale |

| Lipophilicity | High (presumed) | The chloroethylnitrosourea core is lipophilic, facilitating diffusion across the lipid membranes of the BBB. |

| Molecular Size | Relatively small | Smaller molecules generally have an easier time diffusing across the BBB. |

| Asparaginamide Moiety | Potentially dual role | May slightly decrease lipophilicity but could potentially be a substrate for amino acid transporters at the BBB. |

| Efflux Pumps | Potential substrate | Like many chemotherapeutic agents, it could be a substrate for efflux pumps like P-glycoprotein, which would reduce its concentration in the CNS. |

Preclinical Evaluation of N Chloroethylnitrosourea Asparaginamide Efficacy

In Vitro Cytotoxicity Assessments in Cancer Cell Lines

The initial phase of evaluating the anticancer potential of N-Chloroethylnitrosourea asparaginamide (B7840484) involves rigorous in vitro testing across a panel of human cancer cell lines. These assays are fundamental in determining the compound's intrinsic cytotoxic activity and its mechanism of action at the cellular level.

Dose-Response Profiling and IC50 Determination

The cytotoxic effects of chloroethylnitrosourea compounds are evaluated by establishing a dose-response relationship, where the concentration of the drug is correlated with the extent of cell death. nih.gov The half-maximal inhibitory concentration (IC50), a key metric derived from these profiles, represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. For nitrosourea (B86855) compounds, cytotoxicity is assessed across various cancer cell lines, including those of human and murine origin. researchgate.net For instance, the in vitro cytotoxic efficacy of some 2-chloroethylnitrosourea derivatives has been determined against cell lines such as mouse sarcoma (S-180), mouse carcinoma (EC), mouse lymphoma (DL-60), and T-cell lymphoma (Jurkat) cells using MTT assays. researchgate.net

To provide a comparative context, studies on other chloroethylnitrosoureas, such as sarcosinamide chloroethylnitrosourea (SarCNU), have shown potent cytotoxic activity. When compared to the clinically used bis-chloroethylnitrosourea (BCNU), SarCNU demonstrated significant growth reduction in primary human gliomas and human glioma cell lines. nih.gov Specifically, at concentrations at or below 16 micrograms/ml, SarCNU reduced colony growth to 30% or less of the control in 11 out of 13 primary gliomas. nih.gov

Interactive Table: Comparative Cytotoxicity of Chloroethylnitrosourea Analogs in Glioblastoma Cell Lines

| Compound | Concentration (µg/ml) | Growth Inhibition (% of control) | Cell Line Type |

|---|---|---|---|

| SarCNU | ≤ 16 | ≤ 30% | Primary Human Glioma (11/13 specimens) |

| BCNU | ≤ 16 | ≤ 30% | Primary Human Glioma (6/13 specimens) |

| SarCNU | ≤ 16 | ≤ 30% | Human Glioma Cell Line (1/3 lines) |

Cell Cycle Perturbations and Apoptosis Induction in Model Systems

The cellular response to DNA-damaging agents like N-Chloroethylnitrosourea asparaginamide often involves perturbations in the cell cycle and the induction of apoptosis (programmed cell death). The asparaginase (B612624) component of the molecule can lead to the depletion of L-asparagine, which has been shown to cause cell cycle arrest in the G1 phase and subsequent DNA fragmentation, characteristic of apoptosis, in murine leukemia cells. nih.gov

Studies on other compounds have shown that they can induce cell cycle arrest and apoptosis. Phycocyanin, for example, causes significant changes in the cell cycle distribution in non-small cell lung cancer (NSCLC) cells. mdpi.com Similarly, a Caulerpa sertularioides extract has been found to cause cell cycle arrest at the S and G2/M phases. mdpi.com The induction of apoptosis is a key mechanism of action for many anticancer agents. For instance, some 2-chloroethylnitrosourea derivatives have been observed to induce apoptosis in Sarcoma-180 cells. nih.gov The process of apoptosis is often mediated by a cascade of enzymes called caspases. mdpi.com

Evaluation in Primary Tumor Cell Cultures

To better predict clinical efficacy, this compound is evaluated in primary tumor cell cultures derived directly from patients. These cultures more closely mimic the heterogeneity and biological characteristics of a patient's tumor compared to established cell lines. The Human Tumor Cloning Assay (HTCA) is one such method used to assess the cytotoxicity of compounds like SarCNU in primary human gliomas. nih.gov In these primary cultures, SarCNU was found to be active in ten out of thirteen glioma tumors at concentrations of 14.8 micrograms/ml or less. nih.gov L-asparaginase, an enzyme that hydrolyzes L-asparagine, has also been tested for its in vitro cytotoxic activity against HeLa and Jurkat cell lines, showing IC50 values of 0.171 IU/ml and 0.096 IU/ml, respectively. ijcmas.com

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, the evaluation of this compound progresses to in vivo studies using animal models. These studies are essential for understanding the compound's antitumor activity within a complex biological system.

Murine and Rodent Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. nih.gov These models allow for the assessment of a drug's ability to inhibit tumor growth in a living organism. For example, the in vivo antitumor potential of certain 2-chloroethylnitrosourea derivatives was evaluated in Sarcoma-180 and Ehrlich's carcinoma solid tumors in mice, showing significant tumor growth retardation. researchgate.netnih.gov Similarly, the growth of breast (MCF-7) and ovarian (IGROV-1) xenograft tumors was significantly retarded by a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole. nih.gov These studies often involve implanting tumor fragments from a patient directly into mice, a technique that can better recapitulate the histologic appearance of the original tumor. nih.gov

Evaluation in Orthotopic Tumor Models

Orthotopic tumor models involve implanting cancer cells into the corresponding organ in the animal from which the cancer originated. nih.govnih.gov These models are considered more clinically relevant than subcutaneous xenografts as they better mimic the tumor microenvironment and metastatic spread. nih.govnih.gov For instance, an orthotopic neuroblastoma xenograft derived from a high-risk stage 4 patient retained the aggressive features of the primary tumor, including metastasis. nih.gov Similarly, mouse-derived orthotopic allograft tumor models of pancreatic cancer have been shown to mimic the pathological histology and high proliferation characteristics of the disease. nih.gov The use of such models is crucial for evaluating the therapeutic response to novel agents like this compound in a setting that more closely resembles human disease. nih.gov

Comparative Studies with Other Nitrosoureas

Direct preclinical evaluations of this compound and its specific comparative efficacy against other nitrosoureas are not extensively documented in the available scientific literature. However, research into a broader class of compounds, known as N-(2-chloroethyl)-N-nitrosocarbamoyl (CNC)-amino acid derivatives, provides valuable insights into the potential therapeutic standing of such targeted nitrosourea agents. These studies have systematically compared the antitumor effects of various amino acid- and oligopeptide-linked nitrosoureas with established drugs like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU).

A significant body of research has explored the premise that linking the cytotoxic chloroethylnitrosourea moiety to amino acid carriers could enhance therapeutic efficacy and potentially reduce systemic toxicity. In a comprehensive study, a series of CNC-amino acid amide derivatives were synthesized and evaluated for their antitumor activity against the L5222 rat leukemia model. The findings from this research demonstrated that the majority of these amino acid-conjugated nitrosoureas exhibited high therapeutic activity. nih.gov

Notably, the nature of the amino acid carrier was found to significantly influence the antitumor efficacy. For instance, derivatives incorporating proline and sarcosine (B1681465) displayed particularly favorable therapeutic ratios. nih.gov It was also observed that compounds with a free carboxy group tended to be less active than their corresponding unsubstituted or N-methyl substituted amides, suggesting that the amide linkage, as would be present in this compound, is crucial for potent biological activity. nih.gov

When compared to traditional nitrosoureas, some of these novel amino acid conjugates showed promising results. For example, a combination of a tripeptide-2-chloroethyl-nitrosourea with BCNU resulted in a more than additive growth inhibition of L1210 leukemia, indicating potential synergistic effects.

The rationale behind developing these amino acid-nitrosourea conjugates is to leverage the metabolic pathways of cancer cells, which often have an increased demand for amino acids. This targeted approach aims to achieve a more selective delivery of the cytotoxic agent to tumor tissues.

While specific data for an asparaginamide conjugate is not available, the collective evidence from studies on related CNC-amino acid derivatives suggests that this class of compounds holds potential as effective antitumor agents, with some demonstrating superior or synergistic activity when compared to conventional nitrosoureas like BCNU.

Preclinical Efficacy of CNC-Amino Acid Amide Derivatives in L5222 Leukemia

| Compound | Carrier Molecule | Therapeutic Activity | Reference |

| CNC-Proline Amide | Proline | High | nih.gov |

| CNC-Sarcosine Amide | Sarcosine | High | nih.gov |

| CNC-Amino Acid Amides | Various Amino Acids | Majority showed high activity | nih.gov |

| CNC-Oligopeptides | Various Oligopeptides | More or less pronounced activity | nih.gov |

Comparative Preclinical Efficacy of Selected Nitrosoureas

| Compound | Cancer Model | Key Findings | Reference |

| BCNU (Carmustine) | L5222 Rat Leukemia | Established as an active agent, used as a comparator for novel nitrosoureas. | |

| Disseminated Malignant Melanoma | Showed a 16% objective tumor regression rate in one study. nih.gov | ||

| CCNU (Lomustine) | L5222 Rat Leukemia | Demonstrated efficacy, with some novel CNC-amino acid derivatives showing comparable dose-range effectiveness. nih.gov | |

| Tripeptide-2-chloroethyl-nitrosourea | L1210 Leukemia | Combination with BCNU produced more than additive growth inhibition. |

Molecular Targets and Signaling Pathways Affected by N Chloroethylnitrosourea Asparaginamide

Direct DNA and RNA Interactions

The primary mechanism of action of N-Chloroethylnitrosourea asparaginamide (B7840484), like other CENUs, involves the alkylation of nucleic acids. This process is initiated by the non-enzymatic decomposition of the molecule, which generates a reactive 2-chloroethyl diazonium ion. This electrophilic intermediate can then covalently bind to various nucleophilic sites on DNA and RNA bases.

The alkylation of DNA by CENUs results in the formation of several monoadducts. A crucial initial lesion is the formation of O6-chloroethylguanine in DNA. This initial adduct can then undergo an intramolecular rearrangement to form a more stable and cytotoxic lesion. Subsequently, this intermediate can react with the N3 position of cytosine on the opposite DNA strand, leading to the formation of a G-C interstrand cross-link. nih.govnih.gov These interstrand cross-links are highly cytotoxic as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription.

In addition to guanine (B1146940), other sites on DNA bases can also be alkylated, although to a lesser extent. Research on CENUs has identified the formation of exocyclic ethano adducts, such as 3,N4-ethanocytosine (EC) and 1,N6-ethanoadenine (EA). nih.gov While quantitatively minor, the formation of 2-hydroxyethyl adducts in DNA has also been observed, arising from different reactive intermediates. nih.gov

RNA is also a target for alkylation by CENUs. Although less studied than DNA damage, alkylation of RNA can interfere with protein synthesis and other regulatory functions of RNA molecules. The interaction of CENUs with RNA can lead to the formation of various adducts, which can disrupt the secondary structure and function of ribosomal RNA (rRNA) and transfer RNA (tRNA), ultimately affecting protein translation.

Table 1: DNA Adducts Formed by N-Chloroethylnitrosoureas

| Adduct Type | Description | Consequence |

| O6-chloroethylguanine | An initial monoadduct formed on the O6 position of guanine. | Precursor to interstrand cross-links. |

| G-C Interstrand Cross-link | A covalent linkage between a guanine on one DNA strand and a cytosine on the complementary strand. | Blocks DNA replication and transcription, leading to cell death. |

| 3,N4-ethanocytosine (EC) | An exocyclic ethano adduct formed on cytosine. | Can be recognized and excised by DNA repair enzymes. nih.gov |

| 1,N6-ethanoadenine (EA) | An exocyclic ethano adduct formed on adenine (B156593). | Can be recognized and excised by DNA repair enzymes. nih.gov |

| 2-hydroxyethyl adducts | Formed from different reactive intermediates of CENU decomposition. | Contribute to the overall DNA damage profile. nih.gov |

Enzymes Involved in Nucleic Acid Metabolism and Repair

The efficacy of N-Chloroethylnitrosourea asparaginamide is significantly influenced by the cellular DNA repair machinery. Several enzymes are involved in recognizing and repairing the DNA lesions induced by this class of compounds.

A key enzyme in the defense against CENUs is O6-methylguanine-DNA methyltransferase (MGMT) . MGMT is a suicide enzyme that can directly remove the chloroethyl group from the O6 position of guanine, thereby preventing the formation of the highly cytotoxic interstrand cross-links. nih.gov The expression level of MGMT in cells is a critical determinant of their sensitivity to CENUs.

Other DNA repair pathways are also involved in processing CENU-induced damage. The base excision repair (BER) pathway can recognize and remove some of the DNA base adducts formed by CENUs. For instance, DNA glycosylases such as mismatch-specific uracil-DNA glycosylase (Mug) and 3-methyladenine (B1666300) DNA glycosylase II (AlkA) in E. coli have been shown to excise ethano adducts like EC and EA. nih.gov

Furthermore, the carbamoylating activity of CENUs can directly impact DNA repair processes. The isocyanate moiety generated during the decomposition of CENUs can carbamoylate and thereby inactivate certain DNA repair enzymes. This inhibition of DNA repair can potentiate the cytotoxic effects of the DNA alkylation. nih.gov

Cellular Proteins Subject to Carbamoylation

Beyond their interaction with nucleic acids, CENUs, including presumably this compound, exert significant biological effects through the carbamoylation of proteins. The decomposition of CENUs produces an isocyanate species that can react with the amino groups of lysine (B10760008) residues and the N-terminal amino groups of proteins. nih.gov This post-translational modification can alter the structure, charge, and function of the targeted proteins.

One of the well-documented targets of carbamoylation by CENUs is glutathione (B108866) reductase . The inactivation of this enzyme disrupts the cellular redox balance by depleting the pool of reduced glutathione (GSH), which is essential for protecting cells from oxidative stress. nih.gov This can indirectly enhance the cytotoxicity of CENUs by increasing the cellular levels of reactive oxygen species.

Carbamoylation can also affect other proteins involved in various cellular processes. Studies have shown that carbamoylation can target a wide range of proteins, including those involved in cellular structure and metabolism. For example, in lens proteins, αA-crystallin, βB2-crystallin, and γS-crystallin have been identified as targets for carbamoylation. nih.gov While not directly related to the anticancer effects of CENUs, this demonstrates the broad reactivity of the isocyanate intermediate. The specific protein targets of this compound have not been extensively characterized, but it is expected to follow the general pattern of other CENUs.

Table 2: Potential Protein Targets of Carbamoylation by N-Chloroethylnitrosoureas

| Protein Target | Function | Consequence of Carbamoylation |

| Glutathione Reductase | Maintains the pool of reduced glutathione (GSH), protecting against oxidative stress. | Inactivation leads to increased oxidative stress and potentiation of cytotoxicity. nih.gov |

| DNA Repair Enzymes | Involved in the repair of DNA damage. | Inhibition can prevent the repair of DNA adducts, increasing cytotoxicity. nih.gov |

| Various Cellular Proteins (e.g., crystallins) | Structural and metabolic functions. | Alteration of protein structure and function, the full biological significance of which is not completely understood in the context of CENU cytotoxicity. nih.gov |

Modulation of Cellular Signaling Cascades

The extensive DNA damage and cellular stress induced by this compound trigger a complex network of cellular signaling cascades that ultimately determine the fate of the cell, leading to cell cycle arrest, apoptosis, or survival.

The p53 signaling pathway is a central player in the cellular response to DNA damage. In response to the DNA adducts and cross-links formed by CENUs, the p53 tumor suppressor protein is stabilized and activated. Activated p53 can transcriptionally regulate a host of target genes involved in cell cycle arrest, allowing time for DNA repair, or in apoptosis if the damage is too severe to be repaired. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways , including the ERK, JNK, and p38 pathways, are also modulated by the cellular stress induced by CENUs. These pathways can be activated in response to DNA damage and oxidative stress and can contribute to both pro-survival and pro-apoptotic signals, depending on the cellular context and the extent of the damage. nih.gov

Furthermore, the disruption of the cell cycle is a direct consequence of the action of CENUs. The formation of DNA interstrand cross-links physically blocks DNA replication, leading to an arrest of cells in the S and G2/M phases of the cell cycle. nih.gov This cell cycle arrest is often mediated by the activation of checkpoint kinases such as ATR and Chk1, which sense the DNA damage and halt cell cycle progression.

Mechanisms of Resistance to N Chloroethylnitrosourea Asparaginamide

Role of DNA Repair Pathways in Resistance

The primary mechanism of action for chloroethylating nitrosoureas involves the alkylation of DNA, leading to the formation of monoadducts and subsequent interstrand crosslinks (ICLs). nih.gov These ICLs are highly cytotoxic lesions that obstruct DNA replication and transcription, ultimately triggering cell death. nih.gov Consequently, the cellular capacity to repair this DNA damage is a pivotal determinant of resistance.

A key enzyme in this process is O6-methylguanine-DNA methyltransferase (MGMT), which functions as a suicide enzyme to remove the O6-chloroethylguanine lesion from DNA before it can form a cytotoxic ICL. nih.gov The expression of MGMT is a significant factor in the resistance to chloroethylating nitrosoureas. ki.se In cells that lack sufficient MGMT activity, the resulting ICLs must be resolved by more complex DNA repair networks to ensure cell survival. nih.gov These post-target mechanisms are critical for the cell's ability to tolerate and repair the damage inflicted by the alkylating agent. nih.gov

Defects or mutations in DNA repair pathways, such as the homologous recombination (HR) pathway, can sensitize cancer cells to these agents. nih.gov For instance, mutations in BRCA1-associated protein 1 (BAP1), which interacts with the key HR protein BRCA1, may increase sensitivity to DNA-damaging agents. nih.gov The ability of cancer cells to manage DNA damage through various repair pathways is a fundamental aspect of their resistance to N-Chloroethylnitrosourea asparaginamide (B7840484) and related compounds.

Detoxification Mechanisms and Glutathione (B108866) Metabolism

Detoxification pathways, particularly those involving glutathione (GSH), represent a major pre-target mechanism of resistance, limiting the ability of the drug to reach and damage its DNA target. nih.govnih.gov The glutathione metabolic process is a significant route for the biotransformation and elimination of electrophilic compounds, including many anticancer drugs. mdpi.com

Glutathione S-transferases (GSTs) are a family of phase II detoxification enzymes that catalyze the conjugation of glutathione to a wide array of electrophilic substances. nih.gov This conjugation reaction is the initial step in the mercapturic acid pathway, which ultimately leads to the excretion of the toxic compound. nih.gov The reaction can occur non-enzymatically, but it is significantly more efficient when catalyzed by GSTs. mdpi.com

Elevated expression or activity of specific GST isozymes has been linked to drug resistance. nih.gov For example, in certain cancer cell lines, increased resistance to 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) has been associated with the expression of particular GST classes, such as GST-tau. nih.gov Some studies have identified specific GSTs, like GST M3-3, as being capable of inactivating BCNU. ki.se The overexpression of GSTs can therefore contribute to resistance by directly detoxifying the drug or by playing a regulatory role in cellular survival pathways like the MAP kinase pathway. nih.gov

| Cell Line | Compound | Key Finding | Reference |

|---|---|---|---|

| Human Malignant Astrocytoma (UWR1, UWR2, UWR3) | BCNU | Bulk GST activity and the expression of the acidic form, GST-tau, correlated with the rank order of BCNU resistance. | nih.gov |

| Human Lung Cancer (U1810) | BCNU | GST M3-3, detectable only in the more resistant U1810 cell line, is capable of inactivating BCNU. | ki.se |

| MCF7 Breast Carcinoma (hsa-miR-200c Knockout) | Doxorubicin (B1662922) | Knockout of hsa-miR-200c led to the upregulation of several glutathione S-transferases, including GSTM3, GSTK1, GSTZ1, and MGST1, which are involved in drug detoxification. | mdpi.com |

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is a crucial molecule in cellular defense against toxic xenobiotics. mdpi.com It can directly inactivate BCNU and its DNA crosslink precursors. nih.gov An increased level of total glutathione in resistant cell lines has been identified as a potential mechanism of resistance to both radiation and ACNU (Nimustine). nih.gov

The intracellular concentration of GSH can be a regulatory factor in drug efflux mediated by proteins like the multidrug resistance protein (MRP). nih.gov Studies have shown a direct correlation between the depletion of intracellular GSH pools and the inhibition of MRP-mediated drug transport. nih.gov Therefore, elevated intracellular GSH levels can contribute to resistance by enhancing detoxification and promoting drug efflux. nih.govnih.gov In most diseases characterized by oxidative stress, a significant reduction in GSH concentration is observed, which renders cells more susceptible to damage. mdpi.com

| Cell Line/Tissue | Key Finding | Reference |

|---|---|---|

| ACNU-resistant 9L rat glioma clones (R1, R3, R12) | The increased level of total glutathione in the resistant sublines may be one mechanism of radiation or ACNU resistance. | nih.gov |

| BCNU-resistant human malignant astrocytoma (UWR1) | The most resistant cell line (UWR1) had the highest GSH content (91 nmol GSH/mg protein) compared to less resistant lines. | nih.gov |

| MRP-expressing HT1080/DR4 cells | Inhibition of MRP function was directly related to the degree of GSH depletion. | nih.gov |

| Various Tissues | GSH levels are highest in the liver (6-8 mM) and vary in other organs and cultured cells. | mdpi.com |

Cross-Resistance Patterns with Other Alkylating Agents in Cellular Models

The development of resistance to one alkylating agent can sometimes confer resistance to other, structurally related drugs. In studies with ACNU-resistant rat glioma sublines, complete cross-resistance was observed with methyl-chloroethylnitrosourea (MCNU). nih.gov This suggests a specific resistance mechanism targeting bifunctional nitrosoureas. nih.gov However, in the same study, no cross-resistance was found for other types of alkylating agents. nih.gov

In contrast, a BCNU-resistant human tumor cell line (Raji/BCNU) showed cross-resistance to melphalan (B128) and cisplatin. nih.gov Interestingly, the ACNU-resistant glioma sublines also displayed partial cross-resistance to structurally dissimilar agents like vinblastine (B1199706) and doxorubicin, which may be linked to reduced intracellular drug uptake, although not via the typical P-glycoprotein-mediated efflux. nih.gov These patterns of cross-resistance are complex and depend on the specific resistance mechanisms acquired by the cancer cells.

Adaptive Cellular Responses Contributing to Resistance

Cancer cells can develop resistance through adaptive responses that allow them to survive under the stress of chemotherapy. nih.gov These responses can involve the upregulation of DNA repair mechanisms and the modulation of cell death signaling pathways. nih.govnih.gov Upon exposure to DNA-damaging agents like chloroethylnitrosoureas, cells can activate signaling pathways that lead to cell cycle arrest, providing time for DNA repair, or trigger apoptosis if the damage is too severe. nih.gov

A key transcription factor that responds to cellular stress, including DNA damage, is p53. nih.gov It can regulate genes involved in cell cycle arrest, apoptosis, and DNA repair. nih.gov The ability of tumor cells to modulate these downstream effects of DNA damage is a critical component of acquired resistance. nih.gov Furthermore, stress responses can lead to an enhanced defense and repair capacity, sometimes resulting in cross-resistance against multiple stressors. nih.gov

Structure Activity Relationships Sar and Rational Design of N Chloroethylnitrosourea Asparaginamide Analogs

Impact of Asparaginamide (B7840484) Moiety on Compound Activity

The introduction of an amino acid amide moiety, such as asparaginamide, to the N-chloroethylnitrosourea (CENU) scaffold is a key strategy in modifying the parent compound's biological profile. Research into congeners of L-amino acid amides has shown that these modifications can lead to agents with high activity. nih.gov The rationale behind this approach is that the amino acid carrier group may facilitate transport into cells, potentially targeting tumor cells with high amino acid turnover.

A notable example is 2-chloroethyl-3-sarcosinamide-1-nitrosourea (SarCNU), an analog that has demonstrated enhanced antitumor activity compared to the parent compound 1,3-bis-(2-chloroethyl)-1-nitrosourea (BCNU). nih.gov In preclinical models against human glioma xenografts, SarCNU was found to be clearly more effective than BCNU. nih.gov When administered intravenously to mice with s.c. SF-295 tumors, SarCNU produced a significantly higher number of tumor-free animals compared to BCNU at their respective optimal doses. nih.gov Furthermore, SarCNU retained high antitumor activity at lower dose levels, whereas BCNU showed a progressive loss of activity, suggesting a superior therapeutic window for the amino acid amide congener. nih.gov

Studies on a series of fourteen (2-chloroethyl)nitrosourea congeners of L-amino acid amides found that almost all tested compounds were highly active against experimental leukemia L1210 in mice. nih.gov This suggests that the presence of an amino acid amide is broadly compatible with, and often enhances, the cytotoxic activity of the nitrosourea (B86855) core. The specific amino acid can also influence properties like chemical stability; for instance, the sarcosinamide congener was noted for having the longest half-life in a buffered solution. nih.gov

Table 1: Comparative Antitumor Activity of SarCNU vs. BCNU in SF-295 Xenograft Model This interactive table summarizes the superior in vivo efficacy of SarCNU, an amino acid amide-CENU analog, compared to BCNU against a human CNS tumor xenograft.

| Feature | SarCNU | BCNU |

|---|---|---|

| Optimal Dose (i.v.) | 167 mg/kg/dose | 30 mg/kg/dose |

| Tumor-Free Survivors | 9 out of 10 | 0 out of 10 |

| Tumor Regressions | 1 | 6 |

| Drug-Related Deaths | 0 | 1 |

| Activity at Lower Doses | High activity retained | Progressive loss of activity |

Data sourced from clinical study results. nih.gov

Influence of Alkylating Group Modifications on DNA Interaction

The biological activity of N-chloroethylnitrosoureas is fundamentally linked to their ability to alkylate DNA. oncohemakey.comnumberanalytics.com Upon spontaneous decomposition, these compounds generate a chloroethyldiazonium hydroxide (B78521) entity. oncohemakey.com This reactive intermediate proceeds to alkylate nucleophilic sites on DNA bases, primarily the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine (B156593). oncohemakey.comnumberanalytics.comnih.gov This initial "chloroethylation" of a DNA base is the first step in a two-step mechanism. nih.gov The second, slower step involves the attached chloroethyl group reacting with a nucleophilic site on the opposite DNA strand, resulting in a cytotoxic interstrand cross-link. oncohemakey.comnih.gov

Modification of the haloethyl group has a profound impact on this process. The nature of the halogen atom is critical as it functions as a leaving group in the second step of cross-link formation. nih.gov Structure-activity relationship studies have demonstrated that the 2-chloroethyl group is highly effective. If it is replaced with a 2-fluoroethyl group, the resulting compound produces much less DNA cross-linking. nih.gov This is attributed to the lower leaving group ability of the fluoride (B91410) ion (F-) compared to the chloride ion (Cl-), which hinders the formation of the ethyl bridge between DNA strands. nih.gov Conversely, compounds like 1-methyl-1-nitrosourea, which lack the 2-haloethyl moiety, are incapable of forming these interstrand cross-links. nih.gov

Stereochemical Considerations and Biological Activity

Stereochemistry plays a critical role in the biological activity of many therapeutic agents, influencing everything from target binding to cellular uptake. unimi.itnih.gov For chiral compounds like N-Chloroethylnitrosourea asparaginamide, which contains a chiral center in the asparagine moiety, the specific three-dimensional arrangement of atoms can lead to significant differences in biological effect between stereoisomers. unimi.it

While direct studies on the stereoisomers of this compound are not detailed in the provided search results, research on other chiral amino acid-based compounds provides a strong basis for its importance. For example, in studies of 3-Br-acivicin and its derivatives, only the isomers with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity. unimi.itnih.gov This stereoselectivity was not correlated with differences in passive diffusion but was suggested to be the result of stereoselective uptake by cellular transport systems, specifically the L-amino acid transport system. unimi.itnih.gov

Given that this compound is an amino acid derivative, it is highly probable that its cellular uptake is also mediated by amino acid transporters, which are known to be stereospecific. unimi.it Therefore, one stereoisomer may be transported into target cells more efficiently than others, leading to a higher intracellular concentration and greater biological activity. This suggests that the synthesis and evaluation of enantiomerically pure forms of this compound and its analogs would be a critical step in optimizing their therapeutic potential.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the complex structure-activity relationships of therapeutic agents, including nitrosoureas. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular modeling are used to correlate the chemical properties of a series of compounds with their biological activities. nih.govnih.gov

QSAR studies have been successfully applied to large sets of nitrosourea compounds to understand the physicochemical properties that govern their efficacy. nih.gov In one such study involving 90 nitrosoureas, a QSAR model was formulated that correlated the compounds' activity against L-1210 leukemia with their octanol/water partition coefficients (a measure of lipophilicity). nih.gov The results from this computational analysis indicated that neutral nitrosoureas with partition coefficients within a specific range might possess better therapeutic indices than those in clinical use at the time. nih.gov This demonstrates how computational approaches can guide the design of new analogs with potentially improved properties.

Furthermore, molecular modeling can shed light on the specific interactions between a drug and its biological target, such as DNA or specific enzymes. nih.gov By simulating the docking of nitrosourea analogs to a target, researchers can understand the structural and stereochemical requirements for efficient binding and covalent modification. nih.gov These computational insights are invaluable for interpreting experimental data and for the rational design of new, more potent, and selective compounds.

Design Strategies for Enhanced Efficacy and Selectivity

The overarching goal of SAR studies is to inform the rational design of new compounds with enhanced efficacy and greater selectivity for cancer cells over healthy tissues. Several key strategies have emerged from research on N-chloroethylnitrosourea analogs.

Targeted Delivery via Amino Acid Moieties : Incorporating amino acid amides, like asparaginamide or sarcosinamide, is a primary strategy. nih.govnih.gov The intent is to leverage the increased metabolic activity and nutrient uptake of tumor cells, using their own amino acid transporters to shuttle the cytotoxic agent inside. The success of SarCNU, which showed superior efficacy and a better toxicity profile than BCNU in preclinical models, validates this approach. nih.gov

Optimization of Physicochemical Properties : Computational QSAR studies highlight the importance of physicochemical properties like lipophilicity (partition coefficient). nih.gov By systematically modifying the structure, new analogs can be designed to have optimal lipophilicity for crossing biological membranes like the blood-brain barrier while minimizing systemic toxicity. The QSAR finding that a specific range of partition coefficients could improve the therapeutic index offers a clear design parameter. nih.gov

Stereochemical Optimization : As discussed, stereochemistry is likely a crucial determinant of activity, primarily through selective transport into cells. unimi.itnih.gov A key design strategy is, therefore, the stereospecific synthesis of the most active isomer. This avoids the administration of a racemic mixture, where one isomer might be inactive or contribute to off-target toxicity.

Modulation of Chemical Reactivity : The alkylating reactivity of the nitrosourea is a delicate balance. The compound must be stable enough to reach its target but reactive enough to alkylate DNA effectively. The choice of the haloethyl group (e.g., chloroethyl over fluoroethyl) is a critical design choice to ensure potent DNA cross-linking capability. nih.gov

By combining these strategies—using amino acid carriers for targeting, fine-tuning physicochemical properties with computational guidance, ensuring stereochemical purity, and maintaining optimal alkylating chemistry—researchers can rationally design novel this compound analogs with a higher potential for therapeutic success.

Prodrug Strategies for N Chloroethylnitrosourea Asparaginamide Development

Design Principles for Nitrosourea (B86855) Prodrugs

The fundamental principle behind nitrosourea prodrug design is the temporary masking of the cytotoxic functional group until it reaches the target site. researchgate.net This molecular modification seeks to overcome inherent limitations of the parent drug, such as poor water solubility, lack of target specificity, and systemic toxicity. nih.govnih.gov By attaching a promoiety, like an amino acid, the physicochemical properties of the nitrosourea can be significantly altered. nih.gov

Key design considerations for nitrosourea prodrugs include:

Improving Solubility: Many CENUs are lipophilic and have poor aqueous solubility. Conjugating them with hydrophilic moieties, such as amino acids like asparagine, can enhance their solubility in water, which is advantageous for formulation and administration. nih.gov

Enhancing Stability: The N-nitrosourea functional group is chemically unstable and can degrade prematurely in the bloodstream before reaching tumor cells. A prodrug strategy can protect this labile group, ensuring that the active compound is primarily released at the intended site of action. mdpi.com

Achieving Targeted Delivery: Prodrugs can be designed to be substrates for specific enzymes or transporters that are overexpressed in cancer cells or the tumor microenvironment (TME). mdpi.comnih.gov The asparaginamide (B7840484) group can facilitate recognition by amino acid transporters, potentially increasing the drug's accumulation in tumor cells. nih.gov

Controlled Release: The linker connecting the promoiety to the drug is critical. nih.gov It must be stable in systemic circulation but cleavable by specific triggers (e.g., enzymes, pH, redox potential) present at the target site to release the active CENU. nih.govmdpi.com

The use of amino acids as promoieties is a well-established strategy in prodrug design, offering a wide range of structural diversity and physicochemical properties to improve drug delivery. nih.gov

Enzyme-Activated Prodrug Systems

Enzyme-activated prodrug therapy relies on the differential expression of certain enzymes in tumor tissues compared to healthy tissues. nih.gov The prodrug is designed to be a specific substrate for a tumor-associated enzyme, which cleaves the promoiety and releases the cytotoxic agent locally. nih.gov For N-Chloroethylnitrosourea asparaginamide, peptidases that recognize and cleave the asparagine residue are of particular interest.

Aminopeptidases: These enzymes are involved in the metabolism of peptides and are often found at elevated levels in cancer cells. Aminopeptidases can hydrolyze the amide bond of the N-terminal asparagine residue, releasing the active nitrosourea. nih.gov Studies on other amino acid-drug conjugates have shown that prodrugs with L-configuration amino acids are effectively hydrolyzed by aminopeptidases, while D-amino acid derivatives remain stable, highlighting the stereospecificity of this activation mechanism. nih.gov

Gamma-Glutamyl Transpeptidase (GGT): GGT is an enzyme located on the outer surface of some cells, including many types of cancer cells, and is known to be involved in the activation of certain gamma-glutamyl prodrugs. nih.gov While asparagine is not a direct substrate, the principle of using amino acid-based prodrugs to target GGT-overexpressing tumors is a relevant strategy in the broader context of enzyme-activated systems. nih.gov

Cathepsins: Certain cathepsins, which are proteases often overexpressed in the tumor microenvironment, have been shown to activate dipeptide-based prodrugs. nih.gov This suggests that peptidases within the TME could potentially activate an asparaginamide-based prodrug.

The table below summarizes findings related to the enzymatic activation of amino acid prodrugs.

| Prodrug Type | Activating Enzyme | Key Finding | Reference |

| L-amino acid amide prodrugs | Aminopeptidase B | Enzyme is present in the brain and can bioconvert prodrugs containing an aromatic promoiety. | nih.gov |

| Dipeptide ester prodrugs | Cathepsin B and D | These enzymes significantly activated prodrugs in tumor homogenates. | nih.gov |

| L-amino acid ester prodrugs | Leucine aminopeptidase | Hydrolysis occurred in human plasma and blood, with D-amino acid versions being stable. | nih.gov |

| N-acetyl-L-glutamic acid prodrug | Gamma-glutamyl transpeptidase (partial role) | GGT was partly responsible for the pharmacological response, but active transport was the major reason for organ selectivity. | nih.gov |

Stimuli-Responsive Prodrug Approaches

This strategy exploits the unique physiological conditions of the tumor microenvironment (TME), such as low oxygen (hypoxia) and acidic pH, to trigger drug release. nih.govnih.gov These stimuli-responsive systems are designed to remain stable under normal physiological conditions and become activated specifically within the tumor. nih.gov

Solid tumors often contain regions of severe hypoxia, a condition that is much less common in healthy tissues. nih.gov This oxygen deficiency leads to the upregulation of reductive enzymes, such as nitroreductases. nih.gov Hypoxia-activated prodrugs (HAPs) incorporate a "trigger" moiety, typically a nitroaromatic group, that undergoes enzymatic reduction under hypoxic conditions to release the active drug. nih.govmdpi.com

The general mechanism involves:

Selective Reduction: In hypoxic cells, nitroreductases transfer electrons to the nitroaromatic trigger on the prodrug. nih.gov

Trigger Fragmentation: This reduction initiates a chemical cascade, often a self-immolative elimination reaction, that cleaves the linker connecting the trigger to the cytotoxic agent. researchgate.net

Drug Release: The active N-chloroethylnitrosourea is released locally within the hypoxic tumor region, minimizing exposure to well-oxygenated, healthy tissues. nih.gov

A 4-nitrobenzyl-triggered nitrosourea prodrug has been reported to be approximately five times more potent in hypoxic conditions compared to normal oxygen levels in cell culture. nih.gov

The extracellular environment of solid tumors is often slightly more acidic (pH 6.5–7.0) than normal tissues and blood (pH 7.4). nih.gov This pH difference can be exploited by incorporating acid-labile linkers into the prodrug structure. nih.gov

Commonly used pH-sensitive linkers include:

Hydrazones: These bonds are relatively stable at neutral pH but are readily hydrolyzed under mildly acidic conditions, making them suitable for tumor-specific drug release. nih.gov

Thioureas: A novel approach involves modifying a drug with a thiourea (B124793) group. This linkage can undergo acid-catalyzed cyclization in the acidic TME to release the parent drug. nih.gov

A doxorubicin (B1662922) prodrug using a thiourea linker demonstrated lower cytotoxicity at neutral pH but comparable toxicity to the parent drug under mildly acidic conditions, confirming the pH-sensitive nature of the release mechanism. nih.gov

Carrier-Mediated Prodrug Delivery Systems

Carrier-mediated systems involve attaching the prodrug to a macromolecule or encapsulating it within a nanoparticle. nih.gov This approach can overcome limitations in drug solubility, improve pharmacokinetic properties, and enhance accumulation in tumor tissue via the Enhanced Permeability and Retention (EPR) effect. nih.gov

Polymer-Drug Conjugates: Attaching the this compound prodrug to a biocompatible polymer, such as polyethylene (B3416737) glycol (PEG), can increase its water solubility and circulation half-life. nih.gov PEGylation can shield the drug from premature degradation and recognition by the immune system.

Liposomal Formulations: The prodrug can be encapsulated within liposomes, which are microscopic vesicles composed of a lipid bilayer. nih.gov Cholesterol moieties can be used to anchor the prodrug to the liposomal bilayer, often via a pH-sensitive linker, to ensure stability in plasma and triggered release within the tumor. nih.gov

Self-Assembling Prodrugs: Through chemical modification, some prodrugs can be designed to self-assemble into nanoparticles. nih.gov This strategy offers high drug-loading efficiency and controlled release capabilities. nih.gov

The table below details examples of carrier-mediated systems used for other anticancer agents.

| Carrier System | Drug | Key Finding | Reference |

| Polyethylene Glycol (PEG) | Oridonin | A PEG-succinic acid-oridonin conjugate increased water solubility by 99.2 times. | nih.gov |

| Liposomes with pH-sensitive linker | TK 962 (alkylating agent) | A cholesterol-anchored prodrug in a liposome (B1194612) (Lipo2 PRO962) improved stability compared to conventional formulations. | nih.gov |

| Hyaluronic acid (HA) polymer | Paclitaxel (PTX) | HA-PTX prodrugs formed nanoparticles that could be combined with other systems for enhanced delivery. | nih.gov |

Strategies to Overcome Pharmacokinetic and Cellular Uptake Limitations

A primary goal of prodrug design is to overcome the inherent pharmacokinetic and cellular transport barriers faced by the parent drug. mdpi.com Strategies for this compound focus on improving its absorption, distribution, and ability to enter cancer cells.

Improving Bioavailability and Circulation Time: The instability and rapid clearance of CENUs limit their therapeutic window. The prodrug approach, particularly when combined with carriers like PEG, can significantly prolong the drug's half-life in circulation, allowing more of the agent to reach the tumor site. nih.gov

Facilitating Cellular Uptake: The cellular uptake of nitrosoureas can occur via passive diffusion, but this process may be inefficient. nih.gov Modifying the CENU with an asparaginamide moiety is a rational strategy to hijack amino acid transport systems that are often highly active in proliferating cancer cells. mdpi.comnih.gov For example, the L-type amino acid transporter 1 (LAT1) is a known transporter for various amino acid-drug conjugates. nih.gov Using such transporters can lead to higher intracellular drug concentrations. mdpi.com

Overcoming the Blood-Brain Barrier (BBB): For brain tumors, crossing the BBB is a major challenge. nih.gov Carrier-mediated transport systems, such as the proton-coupled organic cation (H+/OC) antiporter, are responsible for transporting certain N-containing compounds into the brain. mdpi.com Designing the this compound prodrug to be a substrate for such transporters could facilitate its delivery to the central nervous system. mdpi.com Studies on other compounds have shown that conjugating a drug to glucose can also facilitate BBB transport via the GLUT1 transporter. mdpi.com

Research on bovine pulmonary artery endothelial cells exposed to a nitrosourea (BCNU) showed that the drug induced a concentration-dependent increase in cystine uptake, suggesting that nitrosoureas can modulate cellular transport systems. nih.govphysiology.org

Future Directions in N Chloroethylnitrosourea Asparaginamide Research

Exploration of Novel Synthetic Pathways

The synthesis of chloroethylnitrosourea derivatives is a well-established field, yet there is room for innovation, particularly in enhancing the efficiency, scalability, and stereoselectivity of synthetic routes for asparaginamide-containing analogs. Current methods for synthesizing CENUs often involve multiple steps with potentially hazardous reagents.

Future research should focus on developing more streamlined and safer synthetic strategies. This could involve the exploration of novel catalysts or enzymatic reactions to improve yield and reduce byproducts. For instance, the synthesis of related cysteamine (B1669678) (2-chloroethyl)nitrosoureas has been achieved through various chemical pathways, highlighting the potential for diverse synthetic approaches within this class of compounds. nih.govnih.gov The development of efficient synthetic routes is a critical first step in enabling more extensive preclinical and, eventually, clinical evaluation.

Identification of Additional Molecular Targets and Resistance Pathways

The primary mechanism of action for CENUs is the alkylation of DNA, leading to interstrand cross-links that trigger cytotoxic cell death. wikipedia.orgpatsnap.com However, a comprehensive understanding of the molecular interactions specific to the asparaginamide (B7840484) moiety of ASPCNU is lacking.

Future investigations should aim to elucidate whether the asparaginamide portion of the molecule confers any unique targeting properties or influences cellular uptake and metabolism. Techniques like network pharmacology and molecular docking could be employed to predict and validate potential new molecular targets beyond DNA. nih.gov

A significant hurdle in the clinical use of CENUs is the development of drug resistance. The primary mechanism of resistance is the cellular repair of DNA damage, particularly through the enzyme O6-methylguanine-DNA methyltransferase (MGMT). patsnap.comnih.gov However, other resistance pathways, such as those involving the calcineurin/NFAT pathway or ubiquitin-specific proteases (USPs), have been implicated in resistance to other chemotherapeutic agents and warrant investigation in the context of ASPCNU. nih.govaging-us.com Studies have shown that cancer cells can acquire resistance to CENUs after repeated exposure, underscoring the need to understand and circumvent these mechanisms. nih.gov

Table 1: Key Factors in Chloroethylnitrosourea Resistance

| Resistance Factor | Mechanism | Potential Future Research Direction for ASPCNU |

| O6-methylguanine-DNA methyltransferase (MGMT) | Directly repairs DNA alkylation damage, preventing the formation of cytotoxic cross-links. | Investigate the correlation between MGMT expression and ASPCNU sensitivity in various cancer cell lines. |

| DNA Damage Response (DDR) Pathways | A network of signaling pathways that detect and repair DNA damage, potentially mitigating the effects of ASPCNU. | Explore the role of specific DDR proteins in ASPCNU resistance and the potential for combination with DDR inhibitors. |

| Drug Efflux Pumps | Transmembrane proteins that can actively transport chemotherapeutic agents out of cancer cells. | Determine if ASPCNU is a substrate for known drug efflux pumps and explore the use of efflux pump inhibitors. |

| Calcineurin/NFAT Pathway | Implicated in chemoresistance in some cancers. | Investigate the activation of this pathway in response to ASPCNU treatment and its role in resistance. |

Development of Predictive Preclinical Models

The successful translation of a compound from the laboratory to the clinic hinges on the use of robust and predictive preclinical models. While general animal models are used in cancer research, the development of models that specifically recapitulate the human tumor microenvironment and genetic diversity is crucial. mdpi.comnih.govnih.gov

For ASPCNU, future efforts should focus on utilizing a diverse panel of patient-derived xenograft (PDX) models and genetically engineered mouse models (GEMMs) that represent a range of tumor types and resistance profiles. cancer.gov These models can provide more accurate predictions of clinical efficacy and help identify patient populations most likely to respond to ASPCNU. Furthermore, the development of three-dimensional (3D) organoid cultures can offer a high-throughput platform for initial screening and mechanistic studies.

Combination Strategies with Other Investigational Agents

The future of cancer therapy largely lies in combination strategies that target multiple pathways simultaneously to enhance efficacy and overcome resistance. nih.govnih.gov For ASPCNU, several rational combination approaches could be explored.

Given that MGMT is a key resistance factor, combining ASPCNU with MGMT inhibitors is a logical step. Additionally, pairing ASPCNU with inhibitors of other DNA repair pathways or with agents that target signaling pathways implicated in resistance could yield synergistic effects. researchgate.net For instance, combination therapies involving other CENUs like BCNU have been explored, though with limited success in some contexts, highlighting the need for carefully designed and targeted combination studies. elsevierpure.com

Advancements in Analog Design and Prodrug Concepts for Enhanced Preclinical Profile

Modifying the chemical structure of ASPCNU to create analogs with improved properties is a promising avenue for future research. This could involve altering the asparaginamide moiety to enhance tumor targeting or reduce off-target toxicities. The synthesis of novel derivatives of related compounds has shown that small structural changes can significantly impact antitumor activity. nih.gov

The development of prodrugs represents another key strategy. nih.gov A prodrug is an inactive or less active form of a drug that is converted to the active form in the body, ideally at the tumor site. For ASPCNU, a prodrug approach could be designed to improve its solubility, stability, and tumor-specific activation. For example, amino acid prodrugs have been successfully used to enhance the preclinical profile of other anticancer agents. nih.gov Furthermore, designing prodrugs that are activated by specific enzymes or conditions within the tumor microenvironment could significantly improve the therapeutic index of ASPCNU.

Q & A

Q. What ethical frameworks apply when interpreting conflicting toxicity data from animal studies vs. computational models?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.